An In-depth Technical Guide to the Chemical Structure of Longanlactone
An In-depth Technical Guide to the Chemical Structure of Longanlactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and spectroscopic properties of Longanlactone, a natural pyrrole-lactone alkaloid. The information is intended for researchers, scientists, and professionals in drug development interested in the chemistry and biological activity of this neurotrophic agent.
Chemical Structure and Properties
Longanlactone was first isolated from the seeds of Dimocarpus longan Lour.[1]. Its structure was determined through spectroscopic methods and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)[1].
The systematic IUPAC name for Longanlactone is (3S,5R)-3-(2-Acetylpyrrol-1-yl)-5-prop-2-ynyloxolan-2-one [2]. The molecule features a γ-lactone ring substituted with a 2-acetylpyrrol-1-yl group at the 3-position and a propargyl group at the 5-position.
Table 1: Physicochemical Properties of Longanlactone
| Property | Value | Reference |
| CAS Number | 1438721-51-7 | [2] |
| Chemical Formula | C₁₃H₁₃NO₃ | [2] |
| Molecular Weight | 231.25 g/mol | [2] |
| Exact Mass | 231.0895 | [2] |
| Elemental Analysis | C, 67.52%; H, 5.67%; N, 6.06%; O, 20.76% | [2] |
| Appearance | White acicular crystals | [1] |
| Melting Point | 198–200 °C | [1] |
Spectroscopic Data for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts for Longanlactone
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyrrole (B145914) Protons | 6.0 - 7.0 | m | Three distinct signals for the pyrrole ring protons. |
| Lactone Ring Protons | 2.0 - 5.0 | m | Complex multiplets for the protons on the oxolan-2-one ring. |
| Acetyl Protons | ~2.4 | s | A singlet for the methyl group of the acetyl moiety. |
| Propargyl Protons | 2.5 - 3.0 | m | Signals for the methylene (B1212753) and acetylenic protons of the propargyl group. |
Table 3: Predicted ¹³C NMR Chemical Shifts for Longanlactone
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Lactone Carbonyl | 170 - 180 | The carbonyl carbon of the γ-lactone ring. |
| Acetyl Carbonyl | 190 - 200 | The carbonyl carbon of the acetyl group. |
| Pyrrole Carbons | 110 - 140 | Four distinct signals for the carbons of the pyrrole ring. |
| Alkyne Carbons | 70 - 90 | Two signals for the sp-hybridized carbons of the alkyne. |
| Lactone Ring Carbons | 20 - 80 | Signals for the sp³-hybridized carbons of the oxolan-2-one ring. |
| Acetyl Methyl Carbon | 25 - 30 | The methyl carbon of the acetyl group. |
Infrared (IR) Spectroscopy
Table 4: Expected Infrared Absorption Bands for Longanlactone
| Functional Group | Expected Absorption (cm⁻¹) | Notes |
| C=O (γ-Lactone) | 1760 - 1800 | Higher frequency due to ring strain. |
| C=O (Ketone) | 1680 - 1700 | Conjugated with the pyrrole ring. |
| C≡C (Alkyne) | 2100 - 2260 | Weak to medium intensity band. |
| ≡C-H (Alkyne) | ~3300 | Sharp, characteristic C-H stretch. |
| C-H (Aromatic/Pyrrole) | 3000 - 3100 | Stretching vibrations for the pyrrole ring C-H bonds. |
| C-H (Aliphatic) | 2850 - 3000 | Stretching vibrations for the sp³ C-H bonds. |
| C-O (Ester/Lactone) | 1000 - 1300 | C-O stretching vibrations. |
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition. For Longanlactone (C₁₃H₁₃NO₃), the expected [M+H]⁺ ion would be at m/z 232.0974. The fragmentation pattern in tandem MS/MS would likely involve losses of the propargyl group, the acetyl group, and opening of the lactone ring.
Experimental Protocols
Asymmetric Total Synthesis of Longanlactone
A convergent asymmetric total synthesis of Longanlactone has been developed, starting from L-aspartic acid. The key transformations include a diastereoselective Barbier propargylation and a Paal-Knorr pyrrole synthesis[3].
Protocol Outline:
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Synthesis of N-Boc-L-aspartic anhydride (B1165640):
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To a solution of L-aspartic acid (1.0 equiv) in a dioxane/water mixture, add di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.1 equiv).
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Adjust the pH to 9-10 with NaOH and stir at room temperature for 12 hours.
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Acidify the mixture with HCl and extract with ethyl acetate.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Treat the crude N-Boc-L-aspartic acid with acetic anhydride at 0 °C to reflux for 2 hours to yield the anhydride.
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Reduction to Lactol:
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To a solution of N-Boc-L-aspartic anhydride (1.0 equiv) in dry THF at -78 °C, add a solution of LiAlH₄ (1.5 equiv) in THF dropwise.
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Stir the reaction mixture at -78 °C for 3 hours.
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Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
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Barbier Propargylation:
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To a suspension of zinc dust (3.0 equiv) in dry THF, add propargyl bromide (2.0 equiv).
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Add the lactol intermediate to the reaction mixture.
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Stir at room temperature until the reaction is complete.
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Paal-Knorr Pyrrole Synthesis:
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The intermediate from the previous step is reacted with 2,5-hexanedione (B30556) in the presence of a suitable acid catalyst (e.g., acetic acid).
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The reaction mixture is heated to facilitate the condensation and cyclization to form the pyrrole ring.
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Deprotection and Final Product Formation:
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The Boc protecting group is removed under acidic conditions to yield Longanlactone.
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Purification is typically performed using column chromatography.
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Spectroscopic Analysis
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NMR Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of Longanlactone in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
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Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). ¹H NMR spectra are referenced to the residual solvent peak, and ¹³C NMR spectra are referenced to the solvent peak.
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Infrared (IR) Spectroscopy:
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of Longanlactone with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl).
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Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
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Mass Spectrometry:
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Sample Preparation: Dissolve a small amount of Longanlactone in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).
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Data Acquisition: Analyze the sample using an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Acquire data in positive ion mode to observe the [M+H]⁺ ion.
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Visualizations
Synthetic Workflow
Caption: Asymmetric total synthesis workflow of Longanlactone from L-aspartic acid.
Paal-Knorr Pyrrole Synthesis Mechanism
Caption: Generalized mechanism of the Paal-Knorr pyrrole synthesis.
Longanlactone's Neurotrophic Action Pathway
Longanlactone has been identified as a neurotrophic agent that can increase the expression of Brain-Derived Neurotrophic Factor (BDNF) in neuro2a cells. BDNF is a key protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.
Caption: Proposed signaling pathway for Longanlactone's neurotrophic effects.
